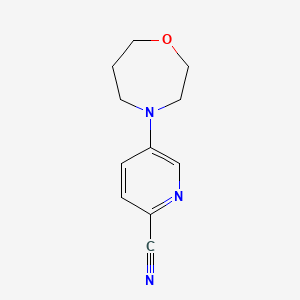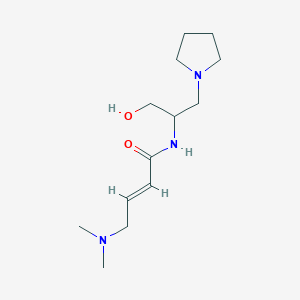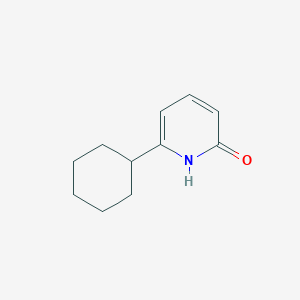![molecular formula C21H28ClNO2 B2854792 1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1216695-21-4](/img/structure/B2854792.png)
1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as Buphenine, is a synthetic compound that has been extensively studied for its potential use as a pharmacological agent.
Mechanism of Action
1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. This compound also inhibits the activity of histone deacetylases, which play a role in gene expression and cellular differentiation. Additionally, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis in tumor cells. Additionally, this compound has been shown to protect against oxidative stress and neuronal damage, and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its chemical structure can be modified to optimize its pharmacological properties. This compound has also been extensively studied, and its mechanisms of action and biological effects are well-characterized. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for the study of 1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride. Further studies are needed to elucidate its mechanisms of action and to optimize its pharmacological properties. This compound has shown promise as a neuroprotective agent, and further studies are needed to determine its potential use in the treatment of neurodegenerative diseases. Additionally, this compound has shown anti-tumor effects, and further studies are needed to determine its potential use in cancer therapy. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride can be synthesized through a multi-step process that involves the reaction between 1,1'-biphenyl-2-carboxylic acid and 2-methylpiperidine, followed by the addition of 2-chloro-1-propanol and hydrochloric acid. The resulting compound is then purified through recrystallization to obtain the final product. The synthesis of this compound has been optimized to increase yield and purity, and the compound has been characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
Scientific Research Applications
1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been extensively studied for its potential use as a pharmacological agent. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. This compound has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress and neuronal damage in animal models of neurodegenerative diseases.
properties
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-(2-phenylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c1-17-9-7-8-14-22(17)15-19(23)16-24-21-13-6-5-12-20(21)18-10-3-2-4-11-18;/h2-6,10-13,17,19,23H,7-9,14-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBLAMCFDQYUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2854709.png)
![2-chloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2854710.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide](/img/structure/B2854714.png)
![(4S,5S)-2-[2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/no-structure.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-[methyl(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2854717.png)

![2-fluoro-N-[(1H-imidazol-2-yl)methyl]-4-methylaniline](/img/structure/B2854722.png)
![Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2854724.png)

![4-({5-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazin-4-yl}oxy)-3-methoxybenzaldehyde](/img/structure/B2854726.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2854728.png)

![2-[(3,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2854731.png)
